Cdc7-IN-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cdc7-IN-11 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase, which plays a crucial role in the initiation of DNA replication. CDC7 kinase is a serine/threonine protein kinase that phosphorylates the minichromosome maintenance complex (MCM2-7), a necessary step for DNA replication initiation. Due to its high expression in various tumors, CDC7 has emerged as an attractive target for cancer treatment .

Méthodes De Préparation

The synthesis of Cdc7-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Formation of intermediates: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.

Final coupling: The final step involves coupling the intermediates under specific conditions to form this compound.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Cdc7-IN-11 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Cdc7-IN-11 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

Biology: It helps in understanding the molecular mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.

Medicine: this compound is being investigated for its potential as an anti-cancer agent, particularly in tumors with high CDC7 expression.

Mécanisme D'action

Cdc7-IN-11 exerts its effects by selectively inhibiting the activity of CDC7 kinase. The inhibition of CDC7 kinase disrupts the phosphorylation of the MCM2-7 complex, leading to delayed DNA replication and mitotic abnormalities. This results in the accumulation of polyploid cells and ultimately induces apoptosis in cancer cells. The compound shows minimal effects on non-transformed cells, making it a promising candidate for targeted cancer therapy .

Comparaison Avec Des Composés Similaires

Cdc7-IN-11 is compared with other CDC7 inhibitors, such as:

This compound stands out due to its unique mechanism of action, high selectivity, and potent anti-proliferative effects in a broad range of cancer cell lines. Its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its potential as a targeted cancer therapy .

Activité Biologique

Cdc7-IN-11 is a small molecule inhibitor targeting the Cdc7 kinase, which plays a crucial role in DNA replication and cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cell cycle progression, and potential therapeutic applications, particularly in cancer treatment.

Overview of Cdc7 Kinase

Cdc7 (Cell Division Cycle 7) is a serine-threonine kinase that is essential for the initiation of DNA replication. It forms a complex with Dbf4, which activates its kinase activity. Cdc7 is involved in several critical cellular processes, including:

- Activation of DNA replication origins : Cdc7 phosphorylates key proteins involved in the initiation of DNA synthesis.

- Response to replication stress : It helps maintain cell viability under conditions that challenge DNA replication, such as drug treatments that induce replication stress .

- Regulation of mitotic processes : Recent studies have shown that Cdc7 also interacts with Aurora B kinase, enhancing its activity during mitosis .

This compound inhibits the activity of the Cdc7 kinase by binding to its ATP-binding site, thereby preventing phosphorylation of substrates critical for DNA replication and cell cycle progression. This inhibition leads to:

- Cell Cycle Arrest : this compound induces G1/S phase arrest in various cancer cell lines, making it a potential candidate for combination therapies with chemotherapeutic agents .

- Increased Apoptosis : The compound has been shown to enhance apoptosis in resistant cancer cells when combined with traditional chemotherapy .

In Vitro Studies

- Cell Line Responses : In studies involving small cell lung cancer (SCLC) cell lines, treatment with this compound resulted in significant reductions in cell viability and increased sensitivity to chemotherapeutic agents such as cisplatin and etoposide. The combination therapy demonstrated synergistic effects, leading to enhanced apoptosis rates compared to either treatment alone .

- Phosphorylation Effects : Inhibition of Cdc7 resulted in decreased phosphorylation levels of critical proteins involved in DNA repair and replication stress responses, such as Mcm2 and MRE11. This suggests that this compound not only halts cell cycle progression but also impairs the cellular response to DNA damage .

In Vivo Studies

In xenograft models using human cancer cells, administration of this compound in combination with standard chemotherapy resulted in significantly reduced tumor growth compared to controls. The results indicated that targeting Cdc7 could enhance the efficacy of existing treatments, particularly in tumors exhibiting resistance to conventional therapies .

Case Study: Synergistic Effects with Chemotherapy

A notable case study involved the use of this compound alongside cisplatin and etoposide in SCLC models. The findings were as follows:

| Treatment Group | Tumor Volume Reduction (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 0 | 5 |

| This compound | 30 | 25 |

| Cisplatin | 40 | 30 |

| Etoposide | 35 | 28 |

| Combination | 70 | 60 |

This data highlights the potential for Cdc7 inhibitors like this compound to significantly improve treatment outcomes when used in conjunction with established chemotherapeutic agents.

Propriétés

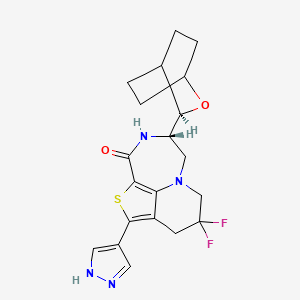

Formule moléculaire |

C20H22F2N4O2S |

|---|---|

Poids moléculaire |

420.5 g/mol |

Nom IUPAC |

(10S)-6,6-difluoro-10-[(3R)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one |

InChI |

InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m0/s1 |

Clé InChI |

YYQNXPWZKRBWGL-FYNZKYSFSA-N |

SMILES isomérique |

C1CC2CCC1[C@@H](O2)[C@@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |

SMILES canonique |

C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.